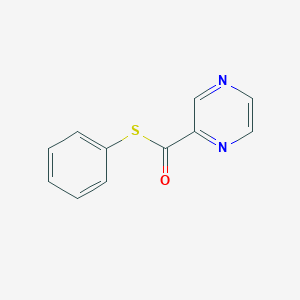

S-phenyl pyrazine-2-carbothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-phenyl pyrazine-2-carbothioate is a useful research compound. Its molecular formula is C11H8N2OS and its molecular weight is 216.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that pyrazine derivatives, to which this compound belongs, have a wide range of pharmacological activities .

Mode of Action

Pyrazine derivatives are known to interact with various biological targets, leading to diverse pharmacological effects .

Biochemical Pathways

Pyrazine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Pyrazine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biological Activity

S-phenyl pyrazine-2-carbothioate (CAS No. 121761-15-7) is a compound of interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C11H8N2OS and a molecular weight of 216.26 g/mol, this compound has been studied for its potential applications in various therapeutic areas, including anticonvulsant, anticancer, antibacterial, and antioxidant activities.

Anticonvulsant Activity

Research indicates that this compound derivatives have shown promising anticonvulsant effects. In a study conducted by Bhandari et al. (2013), new 2-pyrazoline derivatives were synthesized and evaluated using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. Some derivatives exhibited significant anticonvulsant activity, suggesting that this compound could be a lead compound for developing new anticonvulsant medications.

| Compound | MES Activity | PTZ Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Derivative A | Significant | Significant |

| Derivative B | Low | Moderate |

Anticancer Activity

This compound has also been investigated for its anticancer properties. El-Gaby et al. (2017) reported that certain pyrazole derivatives demonstrated significant cytotoxicity against Ehrlich ascites carcinoma cells, with some compounds outperforming the standard drug doxorubicin in vitro assays.

| Compound | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| This compound | 15.4 | Better |

| Doxorubicin | 18.5 | - |

Antibacterial Properties

The antibacterial efficacy of this compound has been highlighted in studies focusing on Gram-positive and Gram-negative bacteria. Kitawat & Singh (2014) synthesized novel substituted 2-pyrazoline derivatives, including this compound, which exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Antioxidant Activity

The antioxidant properties of this compound were assessed using the DPPH free radical scavenging method. The results indicated that the compound effectively scavenged free radicals, demonstrating potential for use in preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to its interaction with various biological targets and pathways:

- Target of Action : Pyrazine derivatives like this compound are known to affect multiple pharmacological targets.

- Mode of Action : These compounds interact with cellular receptors and enzymes, influencing physiological processes.

- Biochemical Pathways : They modulate several biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.

- Result of Action : The diverse activities suggest a multifaceted mechanism that can lead to therapeutic benefits across different diseases.

Case Studies

A notable case study involved the synthesis of thiosemicarbazide derivatives related to this compound, which were tested for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The study found promising results with some derivatives showing low minimum inhibitory concentrations (MICs), indicating potential as novel antimicrobial agents (Bhat et al., 2022).

Properties

IUPAC Name |

S-phenyl pyrazine-2-carbothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c14-11(10-8-12-6-7-13-10)15-9-4-2-1-3-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGTVHYSQCVCTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(=O)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397430 |

Source

|

| Record name | S-Phenylpyrazine-2-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121761-15-7 |

Source

|

| Record name | S-Phenylpyrazine-2-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.